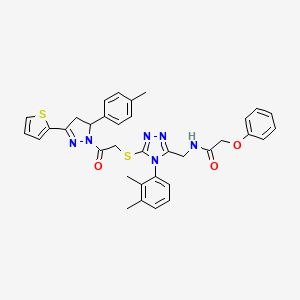

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C35H34N6O3S2 and its molecular weight is 650.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure that includes:

- Triazole ring : Known for its diverse biological properties.

- Phenoxyacetamide moiety : Often associated with anti-inflammatory and analgesic activities.

- Dihydropyrazole component : Contributes to its potential anticancer and antimicrobial properties.

Molecular Formula

The molecular formula of the compound is C25H28N4O3S, indicating a complex structure that can interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves:

- Inhibition of cell proliferation : Compounds targeting specific kinases or pathways critical for cancer cell survival.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Case Study: Triazole Derivatives

A study on triazole derivatives reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells for a related compound, showcasing the potential efficacy of this class of compounds in cancer therapy .

Antimicrobial Activity

Compounds containing thiazole and triazole rings have been documented to exhibit significant antibacterial and antifungal activities. The proposed mechanisms include:

- Disruption of cell membranes : Leading to increased permeability and eventual cell lysis.

- Inhibition of nucleic acid synthesis : Interfering with the replication processes of pathogens.

Comparative Analysis

| Compound Type | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Triazole Derivative | Colon Cancer | 6.2 | |

| Benzothiazole Derivative | Antibacterial | 27.3 | |

| Pyrazole Derivative | Antifungal | 43.4 |

Anti-inflammatory and Analgesic Properties

The compound's structural components suggest it may possess anti-inflammatory properties, similar to other phenoxyacetamides. These effects are typically mediated through:

- Inhibition of COX enzymes : Reducing prostaglandin synthesis involved in inflammation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Binding to active sites on target enzymes, thereby inhibiting their function.

- Receptor Modulation : Acting as agonists or antagonists at specific receptors involved in pain and inflammation pathways.

Synthesis and Evaluation

Research indicates that the synthesis of this compound involves multi-step organic reactions, including:

- Formation of triazole ring through cyclization reactions.

- Amide bond formation linking the phenoxyacetamide group.

Pharmacological Studies

Pharmacological evaluations have shown that derivatives exhibit a wide range of activities:

- Antiviral , antibacterial , and anticancer effects , with ongoing studies focusing on optimizing these compounds for enhanced efficacy.

Safety and Toxicology

Preliminary toxicological assessments are crucial for determining the safety profile of this compound. Studies have indicated that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to fully understand their safety margins.

科学研究应用

Molecular Formula

The molecular formula is C27H30N4O3S, indicating a complex arrangement that allows for diverse interactions in biological systems.

Anticancer Activity

Research has demonstrated that compounds containing triazole and pyrazole moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to N-((4-(2,3-dimethylphenyl)-5-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide can inhibit cancer cell proliferation. For instance:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

These findings suggest a promising avenue for developing new anticancer agents based on this compound's structure .

Antimicrobial Properties

The compound's thioether linkage may enhance its antimicrobial activity. Studies have shown that similar triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal sterol biosynthesis. The compound's structural features may allow it to function effectively against various plant pathogens, offering a potential alternative to existing fungicides.

Organic Electronics

The unique electronic properties of compounds with thiophene and triazole units make them suitable candidates for organic semiconductors. Research has indicated that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved charge transport and stability .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives for their anticancer properties. The results indicated that modifications to the phenoxyacetamide moiety significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that the structural diversity of these compounds could lead to the development of more effective anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized a series of thioether-containing triazoles and tested them against common bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that the incorporation of thiophene rings into the structure could enhance efficacy .

化学反应分析

Cyclization and Heterocycle Formation

-

Triazolethione synthesis : Hydrazinecarbothioamides (e.g., intermediates 46a–f in Scheme 11 of ) cyclize in basic media (NaOH/KOH) to form 1,2,4-triazole-3-thiones. For this compound, similar conditions could facilitate intramolecular cyclization.

-

Pyrazole formation : The dihydropyrazole moiety may originate from a chalcone derivative (e.g., 14 in Scheme 3 of ) reacting with semicarbazide hydrochloride under reflux .

Thioether Reactivity

-

Oxidation : The thioether (-S-) linking the triazole and pyrazole moieties can oxidize to sulfoxide (R-SO-R) or sulfone (R-SO₂-R) using oxidizing agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

-

Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) forms thioethers or sulfonium salts. For example, compound 75a–h reacts with 2-bromoacetophenone to yield benzothioates 76a–h .

Amide Hydrolysis

-

The phenoxyacetamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding phenoxyacetic acid and the corresponding amine. This is analogous to the hydrolysis of compound 44 to 45 in Scheme 11 of .

Electrophilic Substitution on Thiophene

The thiophen-2-yl group is susceptible to electrophilic substitution (e.g., nitration, sulfonation). Substituents direct reactivity:

-

Nitration : Occurs preferentially at the 5-position due to electron-donating effects of sulfur.

-

Halogenation : Bromination at the 4-position under FeBr₃ catalysis.

Metal Complexation

The sulfur and nitrogen atoms in the triazolethione and pyrazole can act as ligands. Palladium(II) complexes (e.g., 71a–d in Scheme 18 of ) exhibit enhanced bioactivity, suggesting potential coordination chemistry applications for this compound.

Stability and Degradation

属性

IUPAC Name |

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O3S2/c1-23-14-16-26(17-15-23)30-19-28(31-13-8-18-45-31)39-41(30)34(43)22-46-35-38-37-32(40(35)29-12-7-9-24(2)25(29)3)20-36-33(42)21-44-27-10-5-4-6-11-27/h4-18,30H,19-22H2,1-3H3,(H,36,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQDJEKMYKLTTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。